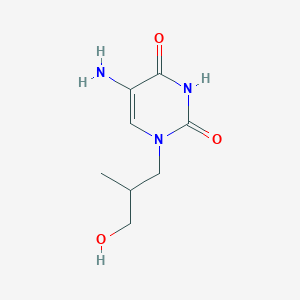

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrimidine derivative characterized by a tetrahydropyrimidine-2,4-dione core substituted with an amino group at position 5 and a 3-hydroxy-2-methylpropyl group at position 1. Its synthesis likely follows protocols similar to those described for related pyrimidine derivatives (e.g., hydroxylation and alkylation steps) .

Properties

Molecular Formula |

C8H13N3O3 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

5-amino-1-(3-hydroxy-2-methylpropyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H13N3O3/c1-5(4-12)2-11-3-6(9)7(13)10-8(11)14/h3,5,12H,2,4,9H2,1H3,(H,10,13,14) |

InChI Key |

YJRYKBLSBAUMIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C(=O)NC1=O)N)CO |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Dicarbonyl Compounds with Amino Precursors

The tetrahydropyrimidine-2,4-dione core is commonly synthesized by cyclocondensation of urea or thiourea derivatives with β-dicarbonyl compounds such as acetoacetate esters or β-ketoesters. This step forms the pyrimidine ring with keto groups at positions 2 and 4 and an amino group at position 5.

For example, reacting urea with an appropriately substituted β-ketoester under acidic or basic catalysis yields the tetrahydropyrimidine core.

N-1 Alkylation with 3-Hydroxy-2-methylpropyl Halides

The introduction of the 3-hydroxy-2-methylpropyl substituent at the N-1 position is achieved by alkylation of the tetrahydropyrimidine nucleus using corresponding alkyl halides (e.g., 3-hydroxy-2-methylpropyl bromide or chloride).

This alkylation is typically conducted under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The reaction conditions are optimized to prevent side reactions such as O-alkylation or over-alkylation.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | Urea + β-ketoester, acid/base catalysis | 80–120 °C | 4–12 hours | 70–85 | Formation of tetrahydropyrimidine-2,4-dione core |

| N-1 Alkylation | 3-Hydroxy-2-methylpropyl bromide, K2CO3, DMF | 50–80 °C | 6–24 hours | 60–75 | Selective N-alkylation with minimal side products |

| Multi-component synthesis* | Hydrazine, β-ketoester, methyl phenylglyoxylate, malononitrile, InCl3 catalyst, 50% EtOH, ultrasound | 40 °C | 20 min | 80–95 | Efficient synthesis of related pyrimidine derivatives |

*Note: This method is referenced for analogous pyrimidine derivatives and may be adapted for the target compound with suitable precursors.

Catalysts and Solvents

Catalysts such as indium(III) chloride (InCl3) have been shown to effectively catalyze multi-component reactions leading to pyrimidine derivatives with high yields and short reaction times.

Solvent screening indicates that aqueous ethanol mixtures (50% EtOH) provide optimal yields compared to pure ethanol, water, or organic solvents like THF or dichloromethane.

Analytical Characterization

The synthesized compounds are characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure, purity, and substitution pattern.

Typical spectral data confirm the presence of the amino group at position 5, the tetrahydropyrimidine ring, and the hydroxyalkyl substituent at N-1.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key analogs, emphasizing substituent-driven differences:

Notes:

- Thymine: The absence of an amino group reduces H-bond donor capacity, limiting its utility in drug design but making it critical for DNA/RNA synthesis .

- Chloroacetyl Derivative : The electron-withdrawing chloroacetyl group increases reactivity, enabling use as a synthetic intermediate for covalent inhibitors .

- Difluorocyclopropyl Derivative : Fluorine atoms enhance lipophilicity and metabolic resistance, favoring blood-brain barrier penetration .

- Aromatic-Substituted Analog: Bulky substituents (e.g., 3,5-dimethylbenzyl) induce non-planar crystal packing, as observed in its 85.4° dihedral angle between pyrimidine and aromatic rings .

Physicochemical Properties

- Solubility: The target compound’s hydroxy and amino groups improve aqueous solubility compared to thymine (logP ~ -0.7) and the highly lipophilic difluorocyclopropyl derivative (estimated logP ~ 1.2).

- Hydrogen Bonding : The target forms stronger intermolecular H-bonds (N–H⋯O) than thymine, as evidenced by crystallographic data in analogs like 6-(3,5-dimethylbenzyl)-5-ethyl-..., which forms centrosymmetric dimers via N–H⋯O interactions .

- Thermal Stability : Hydroxyalkyl substituents (e.g., 3-hydroxypropyl in ) may reduce thermal stability compared to methyl or aromatic groups due to increased rotational freedom .

Biological Activity

5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound belonging to the tetrahydropyrimidine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be represented as follows:

- Molecular Formula: C11H20N4O3

- Molecular Weight: 244.30 g/mol

Antimicrobial Activity

Research indicates that compounds similar to 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit the growth of various microorganisms.

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.62 µg/mL |

| Compound B | Escherichia coli | 31.25 µg/mL |

| Compound C | Candida albicans | 7.81 µg/mL |

These findings suggest that modifications in the structure of tetrahydropyrimidines can enhance their antimicrobial efficacy.

Anticancer Activity

The anticancer potential of tetrahydropyrimidine derivatives has also been explored extensively. A study demonstrated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Effects

In vitro studies on human cancer cell lines (e.g., HepG2 and MCF7) showed that tetrahydropyrimidine derivatives led to a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The mechanism of action was linked to the induction of apoptosis and disruption of cell cycle progression.

Table 2: Cytotoxicity of Tetrahydropyrimidine Derivatives

| Derivative | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative X | HepG2 | 25 |

| Derivative Y | MCF7 | 30 |

Mechanistic Insights

The biological activities of 5-Amino-1-(3-hydroxy-2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be attributed to its interaction with cellular targets. Molecular docking studies suggest that these compounds may bind to specific enzymes involved in metabolic pathways or DNA replication processes.

Figure 1: Proposed Binding Mechanism

Proposed Binding Mechanism

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.